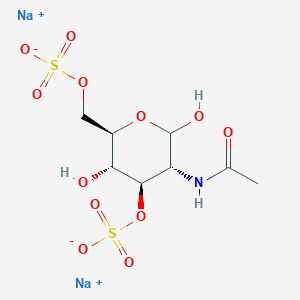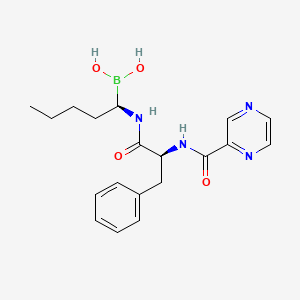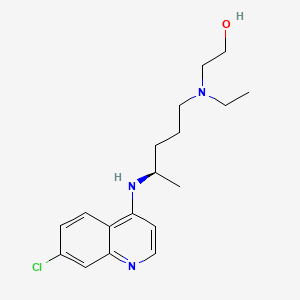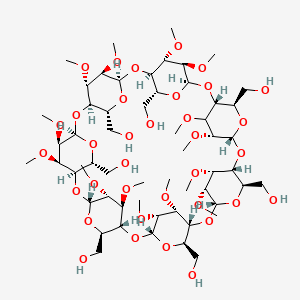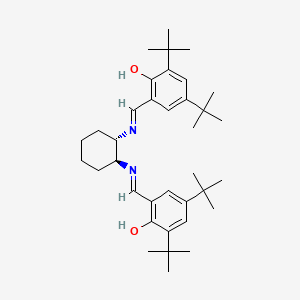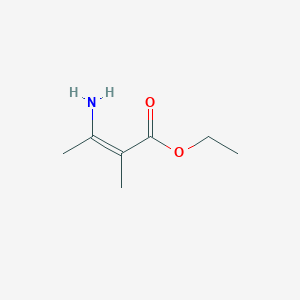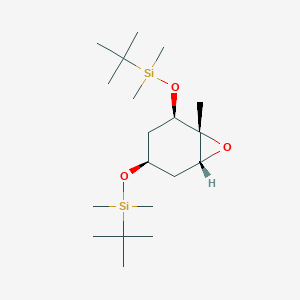
(1R,2S,4R,6R)-2,4-Bis(tert-butyldimethylsilyloxy)-1-methyl-cyclohexane 1,2-Epoxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related bis-protected cyclohexene oxides, including compounds with similar structural features, involves sophisticated organic synthesis techniques. For example, chiral lithium amide base-mediated rearrangements have been employed for the enantioselective synthesis of bis(tert-butyldimethylsilyloxy)cyclohexenones, showcasing the intricate strategies required to achieve desired stereochemistry and functional group protection (O’Brien & Poumellec, 1998). This highlights the complexity and precision needed in the synthesis of such compounds, where protecting groups and stereochemistry play crucial roles.
Molecular Structure Analysis
The molecular structure of cyclic compounds similar to the one often involves detailed NMR spectroscopic analysis to determine the arrangement of atoms and the stereochemistry of the molecule. For instance, the characterization of tert-butyldimethylsilyloxy-substituted cyclohexenone epoxides via NMR techniques provides insights into the electronic environment and structural attributes of these molecules, aiding in the understanding of their chemical behavior and reactivity (Albert et al., 1978).
Chemical Reactions and Properties
The chemical reactivity of bis(tert-butyldimethylsilyloxy)-substituted compounds involves various transformations, including cyclization reactions and ring openings, which are pivotal in organic synthesis. For example, the Lewis acid-mediated cyclization of epoxides with 1,3-bis(trimethylsilyloxy)-1,3-butadienes to form 2-alkylidenetetrahydrofurans demonstrates the potential of these compounds to undergo ring closure and functional group interconversion, leading to structurally complex and diverse products (Langer et al., 2002).
Physical Properties Analysis
The physical properties of such compounds, including melting points, boiling points, and solubility, are determined by their molecular structure. While specific data for "(1R,2S,4R,6R)-2,4-Bis(tert-butyldimethylsilyloxy)-1-methyl-cyclohexane 1,2-Epoxide" might not be directly available, closely related compounds exhibit unique physical properties that are crucial for their application in synthesis. For instance, the solubility and crystalline structure of cyclic diol derivatives have been studied, providing essential information on how these molecules interact with solvents and other substances (Foces-Foces & López-Rodríguez, 2008).
Chemical Properties Analysis
The chemical properties, such as reactivity towards different reagents, stability under various conditions, and catalytic behavior, are fundamental aspects of understanding these compounds. The catalytic oxidation of cyclohexene to trans-1,2-cyclohexanediol using bis(cyclopentadienyl)zirconium dichloride showcases the potential of these molecules to participate in or facilitate important chemical transformations, highlighting their versatility and utility in organic synthesis (Lakshmi Kantam et al., 2003).
科学的研究の応用
Catalytic Non-Enzymatic Kinetic Resolution
Catalytic non-enzymatic kinetic resolution (KR) is a pivotal area in asymmetric organic synthesis, leveraging chiral catalysts for high enantioselectivity. This methodology, involving various compounds including epoxides, is instrumental for synthesizing chiral compounds industrially. The significance of this approach lies in its ability to provide both enantiopure products and recover starting materials efficiently, marking its importance in the synthesis of complex molecules (Pellissier, 2011).
Oxidation of Cyclohexane to Ketone-Alcohol Oil
The oxidation of cyclohexane plays a crucial role in producing key intermediates like cyclohexanol and cyclohexanone, essential for nylon production. This review encapsulates the advancements in cyclohexane oxidation, highlighting the use of various catalysts and conditions to enhance selectivity and conversion rates. The insights into catalyst performance, especially metal and metal oxide loaded silica catalysts, underscore the process optimization for industrial applications (Abutaleb & Ali, 2021).
PDMS-urethanesil Hybrid Multifunctional Materials
The development of PDMS-urethanesil hybrid materials through CO2 cycloaddition to bis-epoxides introduces a novel class of non-isocyanate polyurethanes (NIPUs). This innovative approach not only utilizes CO2 but also harnesses sol-gel chemistry for creating materials with diverse applications, including antimicrobial and anticorrosion properties. The versatility of PDMS-urethanesils, with tunable mechanical and physical characteristics, presents a promising avenue for various industrial applications (Günther et al., 2020).
Thermophysical Property Measurements
The examination of mixtures containing ethers like MTBE and TAME with non-polar solvents underlines the importance of understanding vapor-liquid equilibria for enhancing the octane rating and reducing exhaust pollution. This review synthesizes knowledge on the thermophysical properties of such mixtures, contributing to the development of more efficient and environmentally friendly fuel additives (Marsh et al., 1999).
Novel Brominated Flame Retardants
The occurrence and implications of novel brominated flame retardants (NBFRs) in various environments are critically reviewed. With the increasing application of NBFRs, there's a pressing need for comprehensive research on their environmental fate and toxicity. This review highlights significant knowledge gaps and the necessity for enhanced analytical methods to better understand the impact of NBFRs on indoor air quality and consumer safety (Zuiderveen et al., 2020).
特性
IUPAC Name |
tert-butyl-[[(1R,2R,4R,6R)-4-[tert-butyl(dimethyl)silyl]oxy-1-methyl-7-oxabicyclo[4.1.0]heptan-2-yl]oxy]-dimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H40O3Si2/c1-17(2,3)23(8,9)21-14-12-15-19(7,20-15)16(13-14)22-24(10,11)18(4,5)6/h14-16H,12-13H2,1-11H3/t14-,15-,16-,19-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQALZHZPLDGLJR-YKTARERQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(O1)CC(CC2O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12[C@H](O1)C[C@H](C[C@H]2O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H40O3Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747164 |
Source


|
| Record name | {[(1R,2R,4R,6R)-1-Methyl-7-oxabicyclo[4.1.0]heptane-2,4-diyl]bis(oxy)}bis[tert-butyl(dimethyl)silane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
121289-20-1 |
Source


|
| Record name | {[(1R,2R,4R,6R)-1-Methyl-7-oxabicyclo[4.1.0]heptane-2,4-diyl]bis(oxy)}bis[tert-butyl(dimethyl)silane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

